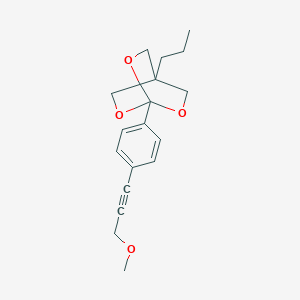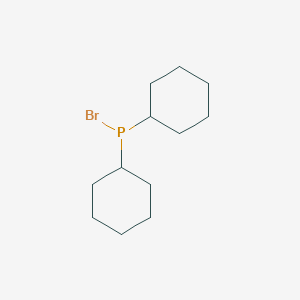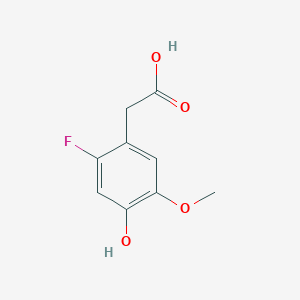
6-Fluorohomovanillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorohomovanillic acid (6-FHVA) is a derivative of dopamine, which is a neurotransmitter in the brain that controls movement, motivation, and pleasure. It is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes dopamine and other catecholamines. 6-FHVA has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
6-Fluorohomovanillic acid works by inhibiting the activity of COMT, an enzyme that breaks down dopamine and other catecholamines. By inhibiting COMT, 6-Fluorohomovanillic acid increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of neurological disorders.
Biochemische Und Physiologische Effekte
In addition to its effects on dopamine levels, 6-Fluorohomovanillic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other catecholamines such as norepinephrine and epinephrine, which can improve cognitive function and mood. Additionally, 6-Fluorohomovanillic acid has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Fluorohomovanillic acid in lab experiments is its selectivity for COMT, which allows for the specific modulation of dopamine levels without affecting other neurotransmitters. However, 6-Fluorohomovanillic acid has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in long-term studies. Additionally, the synthesis of 6-Fluorohomovanillic acid can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 6-Fluorohomovanillic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of 6-Fluorohomovanillic acid for therapeutic use. Finally, research is needed to explore the potential use of 6-Fluorohomovanillic acid in treating other neurological disorders such as depression and anxiety.
Synthesemethoden
6-Fluorohomovanillic acid can be synthesized through several methods, including the reaction of homovanillic acid with fluorine gas or the reaction of 3,4-dihydroxyphenylacetic acid with sodium fluoride. The most commonly used method involves the reaction of homovanillic acid with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst such as pyridine.
Wissenschaftliche Forschungsanwendungen
6-Fluorohomovanillic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. Additionally, 6-Fluorohomovanillic acid has been shown to have antipsychotic effects in animal models of schizophrenia by blocking dopamine receptors.
Eigenschaften
CAS-Nummer |
107610-23-1 |
|---|---|
Produktname |
6-Fluorohomovanillic acid |
Molekularformel |
C9H9FO4 |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
InChI-Schlüssel |
JPDCBZYVMUTEFB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
Andere CAS-Nummern |
107610-23-1 |
Synonyme |
6-FLHVA 6-fluoro-homovanillic acid 6-fluorohomovanillic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




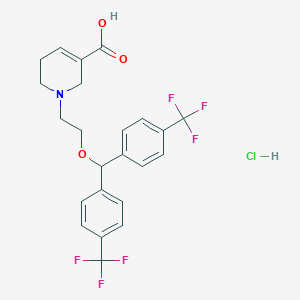
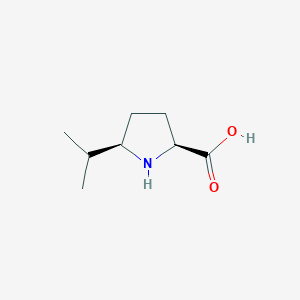
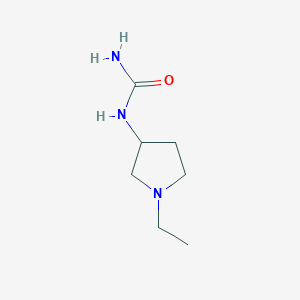
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
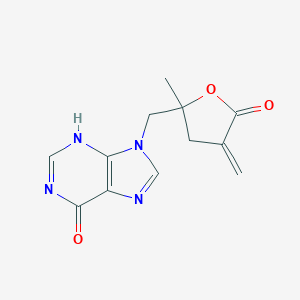
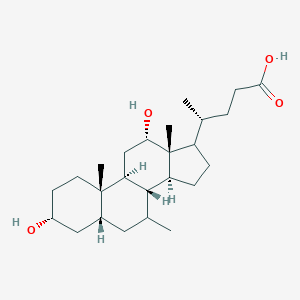
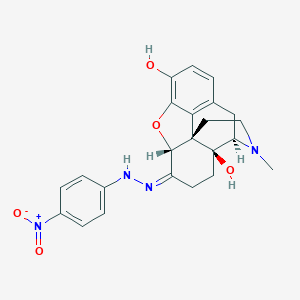
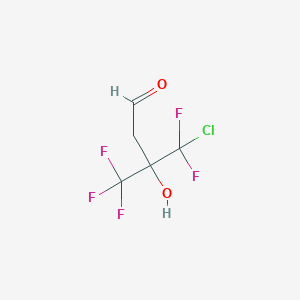


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
